2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine
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Overview
Description
2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H14FNO. It is a white to pale yellow crystalline substance with a unique odor. This compound is slightly soluble in water but can dissolve in organic solvents such as ethanol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine typically involves the reaction of 4-fluorotetrahydro-2H-pyran with ethan-1-amine under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, in an ether solution. The reaction mixture is cooled to -60°C and then gradually warmed to 0°C over several hours .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom in the pyran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyran derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyran ring can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluorotetrahydro-2H-pyran: A structurally similar compound with a fluorine atom in the pyran ring.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Another related compound used as an intermediate in organic synthesis.
Uniqueness
2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine is unique due to the presence of both the fluorine atom and the ethan-1-amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various complex molecules and potential therapeutic agents .
Properties
IUPAC Name |
2-(4-fluorooxan-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-7(1-4-9)2-5-10-6-3-7/h1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFODNEUYXNJHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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